N4-(2-methoxyphenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine
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Overview
Description
6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine is a complex organic compound that belongs to the class of aminopyrimidines Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as benzylidene acetones and ammonium thiocyanates.
Nitration and Amination:
Coupling Reactions: The final step often involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the phenylamino and methoxyphenyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenylamino groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Halogenated reagents and catalysts like palladium are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown promise in biological and medicinal research. It has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
4-Amino-2-methylpyrimidine: Another related compound with potential medicinal applications.
Uniqueness
What sets 6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
4-N-(2-methoxyphenyl)-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c1-26-13-10-6-5-9-12(13)20-16-14(23(24)25)15(18)21-17(22-16)19-11-7-3-2-4-8-11/h2-10H,1H3,(H4,18,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYROKEANLHJCMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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